![molecular formula C21H20N2O2 B5859390 2-anilino-N-(4-ethoxyphenyl)benzamide](/img/structure/B5859390.png)
2-anilino-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-(4-ethoxyphenyl)benzamide, also known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by Novartis Pharma AG, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
2-anilino-N-(4-ethoxyphenyl)benzamide is a selective inhibitor of PKC, specifically targeting the PKC alpha, beta, and gamma isoforms. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
2-anilino-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of immune responses, and the prevention of neuroinflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-anilino-N-(4-ethoxyphenyl)benzamide is its high selectivity for PKC isoforms, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Additionally, its potential toxicity and off-target effects must be carefully considered when using it in in vitro and in vivo studies.
Orientations Futures
There are several potential future directions for research on 2-anilino-N-(4-ethoxyphenyl)benzamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the identification of biomarkers that can predict its efficacy and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 2-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with aniline in the presence of a catalyst to form 2-anilino-N-(4-ethoxyphenyl)benzamide. The final product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-anilino-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, proliferation, and differentiation.
Propriétés
IUPAC Name |
2-anilino-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVESCLSQXJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(4-ethoxyphenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.